molecular formula C9H14ClF3O2S B2700787 [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride CAS No. 2580244-28-4

[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride

Cat. No.: B2700787
CAS No.: 2580244-28-4
M. Wt: 278.71
InChI Key: SQSIZFXYDQVDHA-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a cyclohexyl ring substituted with a trifluoroethyl group at the para-position and a methanesulfonyl chloride functional group. This compound is of interest in organic synthesis, particularly as a reactive intermediate for generating sulfonamides, sulfonate esters, or sulfonic acids.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-7(2-4-8)5-9(11,12)13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSIZFXYDQVDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative conditions can convert the sulfonyl chloride group to a sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base such as triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound is utilized in the modification of biomolecules to study their interactions and functions. The trifluoroethyl group can enhance the stability and bioavailability of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride are investigated for their potential therapeutic properties. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The trifluoroethyl group can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Key Differences :

  • The cyclohexyl ring in the target compound introduces steric bulk and conformational rigidity, contrasting with the aromatic benzoate esters in herbicides. This may reduce solubility in polar solvents but improve membrane permeability in biological systems.

Comparison with Pharmaceutical Intermediates

Fluorinated groups are common in pharmaceuticals due to their metabolic stability. For instance:

  • Lansoprazole (2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]sulfinyl-1H-benzimidazole) contains a trifluoroethoxy group, which stabilizes the sulfinyl moiety during proton pump inhibition .

Key Differences :

  • The target compound’s methanesulfonyl chloride group is more reactive than Lansoprazole’s sulfinyl group, making it unsuitable for direct therapeutic use but valuable for covalent modifications.
  • The cyclohexyl scaffold may offer distinct pharmacokinetic profiles compared to Lansoprazole’s pyridine-benzimidazole system.

Comparison with Organophosphorus Compounds

While structurally distinct, organophosphorus compounds like 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9) share functional group reactivity. This compound, classified under Schedule 1A01, contains a phosphonofluoridate group instead of a sulfonyl chloride .

Key Differences :

  • Reactivity: Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines), whereas phosphonofluoridates react via phosphorylation, often targeting acetylcholinesterase.
  • Applications: The target compound is a synthesis intermediate, whereas organophosphorus derivatives are often neurotoxic agents or pesticides.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Use Reactivity Notes
Target Compound C₉H₁₂ClF₃O₂S Cyclohexyl, trifluoroethyl, -SO₂Cl Synthesis intermediate High sulfonylation activity
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₆S Trifluoroethoxy, triazine Herbicide Sulfonamide formation
Lansoprazole C₁₆H₁₄F₃N₃O₂S Trifluoroethoxy, benzimidazole Proton pump inhibitor Sulfinyl stabilization
2-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P Ethylhexyl, phosphonofluoridate Regulated chemical (Schedule 1A01) Phosphorylation reactions

Biological Activity

[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives, which can be biologically active. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈ClF₃O₂S
  • Molecular Weight : 320.79 g/mol
  • CAS Number : 123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, enabling it to react with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins or other biomolecules, potentially leading to changes in their function.

Key Mechanisms:

  • Protein Modification : The sulfonyl chloride group can covalently bond with amino acid side chains in proteins, altering their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes by modifying active site residues or allosteric sites.
  • Antimicrobial Activity : Some studies suggest that similar sulfonyl compounds exhibit antimicrobial properties through disruption of bacterial cell functions.

Anticancer Properties

Research has indicated that compounds containing trifluoroethyl groups can enhance the potency of anticancer agents. The unique electronic properties of trifluoromethyl groups may contribute to increased lipophilicity and improved cell membrane permeability.

  • Case Study : A study demonstrated that a related trifluoroethyl-substituted sulfonamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. Sulfonyl chlorides are known to exert antibacterial effects by inhibiting bacterial growth.

  • Research Findings : In vitro assays showed that derivatives of methanesulfonyl chloride have activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful.

Compound NameStructureBiological ActivityReferences
[4-(Trifluoromethyl)phenyl]methanesulfonamideStructureAntitumor
CyclohexylmethanesulfonamideStructureAntimicrobial
[4-(Trifluoroethyl)phenyl]sulfonamideStructureAntiviral

Q & A

Q. What are the key synthetic routes for [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing a cyclohexane ring with a trifluoroethyl group, followed by sulfonation and chlorination. A common approach starts with 4-(2,2,2-trifluoroethyl)cyclohexanemethanol, which undergoes sulfonation using methanesulfonyl chloride under controlled conditions (e.g., in dichloromethane with a base like triethylamine at 0–5°C). Yield optimization requires strict moisture exclusion, slow reagent addition to prevent side reactions, and purification via column chromatography (hexane/ethyl acetate) .

Key Parameters Optimal Conditions
SolventDichloromethane
Temperature0–5°C
BaseTriethylamine
PurificationColumn chromatography (hexane:EtOAc)

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the trifluoroethyl group’s presence and sulfonyl chloride moiety. Mass spectrometry (MS) validates molecular weight (278.72 g/mol, C₉H₁₄ClF₃O₂S), while Fourier-Transform Infrared Spectroscopy (FTIR) identifies sulfonyl chloride stretches (~1370 cm⁻¹ and 1170 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitutions?

The trifluoroethyl group exerts strong electron-withdrawing effects via its -CF₃ moiety, polarizing the sulfonyl chloride group and enhancing electrophilicity. This increases reactivity toward nucleophiles (e.g., amines, alcohols) but may also promote hydrolysis. Comparative studies with non-fluorinated analogs show accelerated reaction kinetics (2–3× faster) in SN2 mechanisms, though steric hindrance from the cyclohexyl ring can offset this effect in bulky nucleophiles .

Q. What strategies mitigate steric hindrance during reactions involving the cyclohexyl group?

Steric effects from the cyclohexyl group can slow reactions with bulky nucleophiles. Mitigation strategies include:

  • Using small, highly reactive nucleophiles (e.g., sodium azide).
  • Elevating reaction temperatures (60–80°C) to overcome activation barriers.
  • Employing polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. How can researchers resolve contradictions in reported reaction efficiencies with different nucleophiles?

Discrepancies often arise from varying solvent polarity, nucleophile size, or competing hydrolysis. Systematic analysis should include:

  • Kinetic Studies : Compare rate constants under standardized conditions.
  • Computational Modeling : Use density functional theory (DFT) to map steric/electronic interactions.
  • Control Experiments : Test for moisture sensitivity or side reactions (e.g., sulfonate ester formation) .

Q. What role does this compound play in medicinal chemistry, particularly in drug design?

The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines (via inductive effects) and improving membrane permeability. In protease inhibitor design, the sulfonyl chloride serves as a warhead for covalent binding to catalytic residues. Preclinical studies highlight its utility in synthesizing kinase inhibitors, though in vivo stability requires optimization via prodrug strategies .

Safety and Handling

Q. What precautions are essential when handling this compound?

As a sulfonyl chloride, it is moisture-sensitive and corrosive. Key protocols include:

  • Use anhydrous conditions and inert atmospheres (N₂/Ar).
  • Wear PPE (nitrile gloves, goggles) to avoid skin/eye contact.
  • Neutralize spills with sodium bicarbonate before disposal .

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